molecular formula C17H13N3 B2675697 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile CAS No. 956728-61-3

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile

Cat. No.: B2675697
CAS No.: 956728-61-3
M. Wt: 259.312
InChI Key: ZCIMWPAAEBSURX-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile is a chemical compound with the molecular formula C17H13N3 and a molecular weight of 259.31 g/mol . This compound features a pyrazole ring attached to a biphenyl structure with a nitrile group, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile has diverse applications in scientific research:

Preparation Methods

The synthesis of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile typically involves the reaction of 4-bromomethylbenzonitrile with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar compounds to 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile include other pyrazole derivatives and biphenyl nitriles. These compounds share structural features but may differ in their specific functional groups and biological activities. For example, 1-phenyl-1H-pyrazole and 4-bromomethylbenzonitrile are structurally related but have different chemical and biological properties .

Properties

IUPAC Name

2-[4-(pyrazol-1-ylmethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-12-16-4-1-2-5-17(16)15-8-6-14(7-9-15)13-20-11-3-10-19-20/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIMWPAAEBSURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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